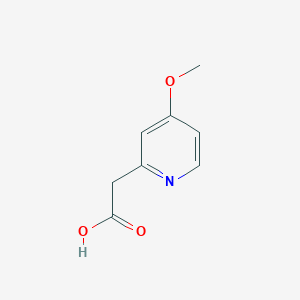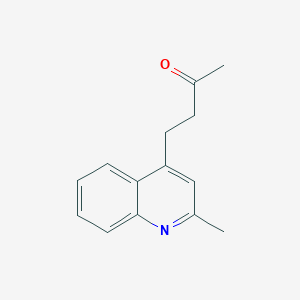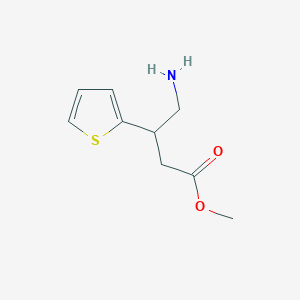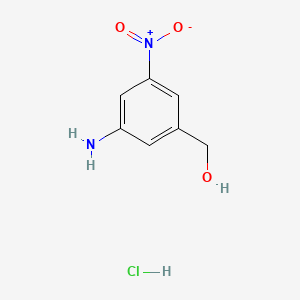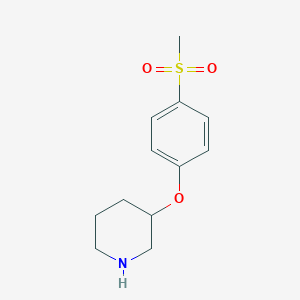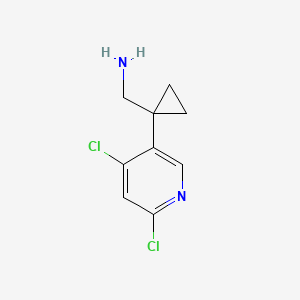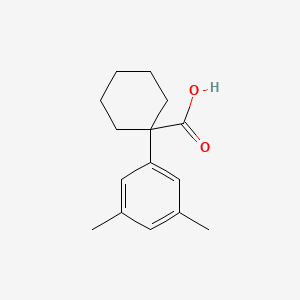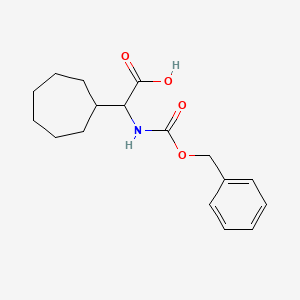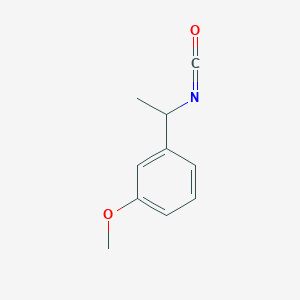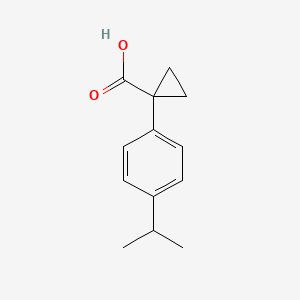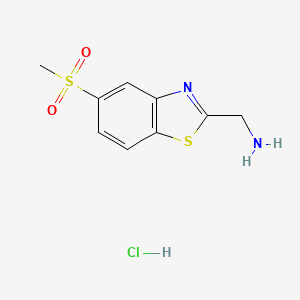
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride is a compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This particular compound is characterized by the presence of a methanesulfonyl group attached to the benzothiazole ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Methanamine Group: The methanamine group can be introduced by reacting the intermediate compound with formaldehyde and ammonium chloride under reductive amination conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways . The exact mechanism of action depends on the specific biological activity being studied and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Methoxy-1,3-benzothiazol-2-yl)methanamine hydrochloride .
- N-(1,3-benzothiazol-2-yl)methanesulfonamide .
- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides .
Uniqueness
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride is unique due to the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological properties. This compound has shown potential in various scientific research applications, including as a drug candidate for the treatment of diseases such as cancer and Alzheimer’s disease .
Eigenschaften
Molekularformel |
C9H11ClN2O2S2 |
|---|---|
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
(5-methylsulfonyl-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2O2S2.ClH/c1-15(12,13)6-2-3-8-7(4-6)11-9(5-10)14-8;/h2-4H,5,10H2,1H3;1H |
InChI-Schlüssel |
BRYXFPLIPNHRCY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


